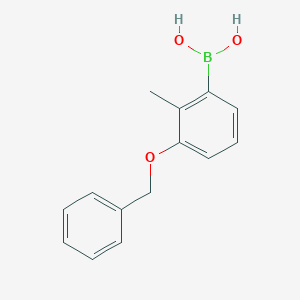

3-(Benzyloxy)-2-methylphenylboronic acid

Description

Properties

IUPAC Name |

(2-methyl-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9,16-17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWNLKWNHRKUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 2 Methylphenylboronic Acid

Lithiation/Halogen-Lithium Exchange and Trapping with Borate (B1201080) Esters

A well-established method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by quenching with a trialkyl borate. bris.ac.uk This process involves the generation of a highly reactive aryllithium intermediate which then acts as a nucleophile.

The general steps for this process are:

Formation of the Aryllithium Reagent : An aryl halide, such as 3-bromo-1-(benzyloxy)-2-methylbenzene, is treated with an organolithium reagent, typically n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). bris.ac.uknih.gov This results in a halogen-lithium exchange, forming the corresponding aryllithium species.

Borylation : The aryllithium intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The borate ester acts as an electrophile, and the aryllithium attacks the boron atom to form a boronate complex. bris.ac.uknih.gov

Hydrolysis : The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final 3-(benzyloxy)-2-methylphenylboronic acid. bris.ac.uk

Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate. bris.ac.uknih.gov

Palladium-Catalyzed Direct C-H Borylation of Aryl Systems

In recent years, palladium-catalyzed direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. researchgate.netresearchgate.net This approach avoids the pre-functionalization required for lithiation-based methods. The reaction typically involves a palladium catalyst, a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), and often a ligand and a base. researchgate.netnih.gov

A plausible synthetic route would involve the direct borylation of 1-(benzyloxy)-2-methylbenzene. The directing effect of the benzyloxy and methyl groups would influence the regioselectivity of the borylation. The steric hindrance from the methyl group and the electronic properties of the benzyloxy group are key factors in determining the position of the newly introduced boronate group. While this specific transformation is not extensively documented in readily available literature, the general principles of palladium-catalyzed C-H borylation suggest its feasibility. researchgate.netrsc.org

Reactivity and Mechanistic Investigations of 3 Benzyloxy 2 Methylphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as the most prominent application for arylboronic acids like 3-(benzyloxy)-2-methylphenylboronic acid. This reaction facilitates the coupling of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium or nickel complex, to form a new carbon-carbon bond. sigmaaldrich.comchembuyersguide.com It is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. labfind.co.krsarms4muscle.com

Catalytic Systems and Ligand Design for Enhanced Reactivity and Selectivity

The success of a Suzuki-Miyaura coupling, particularly with a sterically hindered partner like this compound, is highly dependent on the choice of catalyst and ligand. The ligand stabilizes the metal center and modulates its electronic and steric properties to facilitate the catalytic cycle. chembuyersguide.com

Palladium-based catalysts are the most common choice for Suzuki-Miyaura reactions. sigmaaldrich.com The reactivity of the coupling partner generally follows the order: Iodides > Bromides > Triflates > Chlorides.

Aryl Iodides and Bromides: These are highly reactive partners and can often be coupled using standard palladium catalysts such as Pd(PPh₃)₄ or systems generated in situ from a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand.

Aryl Chlorides: As the most economical but least reactive aryl halides, chlorides typically require more sophisticated catalytic systems. sigmaaldrich.com The use of bulky, electron-rich phosphine ligands is crucial for promoting the challenging oxidative addition step.

Aryl Triflates: Triflates (OTf) are excellent coupling partners and are often used when the corresponding halide is not available or when milder conditions are required.

The table below illustrates typical conditions for palladium-catalyzed Suzuki-Miyaura reactions involving ortho-substituted arylboronic acids, which are representative of the systems applicable to this compound.

Interactive Data Table: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions Note: This table presents illustrative data based on common practices for structurally similar boronic acids, as specific experimental data for this compound is not widely published.

| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Aryl Iodide | Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ | Toluene/H₂O | 90 | >90 |

| Aryl Bromide | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 85-95 |

| Aryl Chloride | Pd₂(dba)₃ (1.5 mol%) | P(t-Bu)₃ (3 mol%) | K₃PO₄ | Toluene | 80-110 | 70-90 |

| Aryl Triflate | PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ | DMF | 80 | 80-95 |

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, particularly for the activation of unreactive aryl chlorides. chembuyersguide.com Nickel(0) complexes are highly reactive towards the oxidative addition of aryl chlorides. Catalyst systems are often formed in situ from precursors like NiCl₂·DME or Ni(COD)₂ with appropriate ligands. These systems can offer different selectivity and reactivity profiles compared to palladium. For instance, nickel catalysts have been shown to be effective in coupling arylboronic acids with challenging substrates where palladium catalysts may be less efficient.

Ligands are not merely spectators; they are integral to the catalyst's performance and control the reaction's mechanism and outcome. labfind.co.kr

Phosphine Ligands: This is the most extensive class of ligands. Bulky, electron-rich monophosphines such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), SPhos, and XPhos are highly effective, especially for coupling unreactive chlorides. They promote oxidative addition and reductive elimination steps. Bidentate phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also widely used, providing stability to the palladium center. sarms4muscle.com

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium and nickel. This stability makes them robust and effective for difficult couplings, often allowing for lower catalyst loadings and exhibiting high thermal stability.

Chiral Diamines: While less common for standard Suzuki couplings, chiral ligands, including diamines, are employed in asymmetric versions of the reaction to induce enantioselectivity in the product, particularly in the synthesis of atropisomeric biaryls.

Mechanistic Pathways: Oxidative Addition, Transmetallation, Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three fundamental steps. sigmaaldrich.com

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square planar Ar-M(II)-X complex (where M is Pd or Ni). This step is often rate-limiting, especially for less reactive halides like chlorides. sigmaaldrich.com

Transmetallation: This is the crucial step where the organic group is transferred from the boron atom to the metal center. The boronic acid is first activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate species [R-B(OH)₃]⁻. chembuyersguide.com This boronate then displaces the halide on the Ar-M(II)-X complex to form a new complex, Ar-M(II)-R, and releases the halide anion.

Reductive Elimination: The two organic groups (Ar and R) on the metal center couple and are eliminated from the complex, forming the final biaryl product (Ar-R). This step regenerates the M(0) catalyst, which can then re-enter the catalytic cycle. sigmaaldrich.com

Impact of Reaction Conditions: Solvent Systems (e.g., Aqueous Media), Temperature, Base

The choice of reaction parameters is critical for achieving high yields and preventing side reactions like protodeboronation (cleavage of the C-B bond by a proton source). labfind.co.kr

Solvent Systems: A variety of solvents can be used, with biphasic systems being very common. Mixtures of an organic solvent (e.g., toluene, dioxane, THF, DMF) and water are frequently employed. labfind.co.kr Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can also be used, particularly with specific base and ligand combinations.

Base: A base is essential for the transmetallation step. labfind.co.kr The strength and type of base can significantly influence the reaction rate and yield. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of base must be compatible with any sensitive functional groups on the substrates.

Temperature: Suzuki-Miyaura reactions are typically run at elevated temperatures, ranging from room temperature to over 100 °C, to drive the reaction to completion, particularly for less reactive substrates like aryl chlorides.

The following table summarizes the key components and their roles in the Suzuki-Miyaura coupling of a compound like this compound.

Interactive Data Table: Summary of Reagent Roles in Suzuki-Miyaura Coupling

| Component | Role in the Reaction | Common Examples |

| Arylboronic Acid | Source of the aryl nucleophile | This compound |

| Aryl Halide/Triflate | Electrophilic coupling partner | Aryl bromides, chlorides, triflates |

| Palladium/Nickel Catalyst | Facilitates the C-C bond formation | Pd(OAc)₂, NiCl₂(dme) |

| Ligand | Stabilizes and activates the metal center | P(t-Bu)₃, SPhos, dppf, NHCs |

| Base | Activates the boronic acid for transmetallation | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Medium for the reaction | Toluene/H₂O, Dioxane, DMF |

Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. libretexts.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

The substrate scope for arylboronic acids in Suzuki-Miyaura reactions is exceptionally broad. The reaction generally tolerates a wide variety of functional groups on both coupling partners, which is a major reason for its widespread use. For an arylboronic acid like this compound, the benzyloxy and methyl groups are not expected to interfere with the reaction. The ortho-methyl group may exert a steric effect, potentially influencing the rate of transmetalation and requiring more robust catalytic systems or higher temperatures compared to unhindered analogs. beilstein-journals.orgresearchgate.net However, ortho-substituents are generally well-tolerated. beilstein-journals.orgresearchgate.net

Based on studies with analogous compounds, this compound would be expected to couple efficiently with a diverse range of aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates. sigmaaldrich.comrsc.org

Table 1: Representative Examples of Suzuki-Miyaura Coupling with Various Boronic Acids/Esters and Organohalides Note: This table illustrates the general scope of the Suzuki-Miyaura reaction. Specific examples using this compound are not available in the cited literature.

| Boronic Acid/Ester Partner | Halide/Triflate Partner | Catalyst/Conditions | Product Type |

| Phenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Biaryl |

| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(dppf)Cl₂, K₂CO₃, Dioxane | Aryl-substituted pyridine |

| Benzylboronic acid pinacol (B44631) ester | 2-Bromoaniline | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O | Benzylated aniline |

| Vinylboronic acid pinacol ester | 1-Bromonaphthalene | Pd(OAc)₂, P(Cy)₃, K₃PO₄, Toluene | Styrenyl derivative |

Other Cross-Coupling Reactions

Chan-Lam Type C-Heteroatom (C-N, C-O, C-S) Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed process that forms carbon-heteroatom bonds by coupling boronic acids with N-H or O-H containing compounds, such as amines, amides, alcohols, and phenols. wikipedia.orgorganic-chemistry.org The reaction can often be performed under mild conditions, at room temperature and open to the air. organic-chemistry.org The mechanism is thought to involve a copper(III) intermediate, which undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org The scope has also been extended to include C-S bond formation using thiols or thiocyanate (B1210189) salts. organic-chemistry.org

Given its structure, this compound is expected to be a competent partner in Chan-Lam couplings. Studies on various substituted arylboronic acids show that both electron-donating and electron-withdrawing groups are tolerated. nih.gov For example, a similar compound, 3-(benzyloxy)phenylboronic acid, has been shown to participate in C-N coupling reactions. nih.gov The reaction partners can include a wide range of primary and secondary anilines, aliphatic amines, phenols, and heterocycles like imidazoles and carbazoles. nih.govacs.org

Table 2: Illustrative Substrate Scope in Chan-Lam C-N and C-O Couplings Note: This table shows general examples. Data specific to this compound is not present in the surveyed literature.

| Boronic Acid | N-H or O-H Partner | Catalyst/Conditions | Product Type |

| Phenylboronic acid | 2-Nitroimidazole | Cu(L)₂₂, K₂CO₃, MeOH | N-Aryl imidazole |

| 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂, Pyridine, CH₂Cl₂ | Diarylamine |

| (3-(Benzyloxy)phenyl)boronic acid | 2-Nitroimidazole | Cu(L)₂₂, K₂CO₃, MeOH | N-Aryl imidazole |

| Phenylboronic acid | Phenol (B47542) | Cu(OAc)₂, Et₃N, CH₂Cl₂ | Diaryl ether |

| Benzylic boronic ester | p-Anisidine | Cu(OAc)₂, Quinoline, Toluene | N-Alkylaniline |

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition is a powerful method for creating stereocenters via the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org Arylboronic acids have been successfully employed as aryl nucleophiles in these reactions, typically catalyzed by chiral rhodium or palladium complexes. libretexts.org The reaction generates β-arylated ketones, esters, or other carbonyl compounds with high enantioselectivity. libretexts.org

The success of the reaction depends heavily on the choice of chiral ligand, metal catalyst, and reaction conditions. While phenylboronic acids are common substrates, substituted arylboronic acids are also widely applicable. The electronic properties of the boronic acid can influence reactivity, but the presence of ether and alkyl groups, such as in this compound, is generally compatible with these systems. princeton.edu The reaction scope extends to various cyclic and acyclic enones and even α,β-unsaturated esters. libretexts.org

Table 3: General Examples of Asymmetric Conjugate Addition of Organoboron Reagents Note: This table provides general examples to illustrate the transformation. No specific data for this compound was found.

| Organoboron Reagent | α,β-Unsaturated Substrate | Catalyst/Ligand System | Product Type |

| Phenylboronic acid | 2-Cyclohexen-1-one | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | Chiral β-aryl ketone |

| Potassium styryltrifluoroborate | Methyl vinyl ketone | Chiral amine catalyst (MacMillan) | Chiral β-styryl ketone |

| 2-Benzofuranyl boronic acid | 4-Benzyloxy-2-butenal | Chiral amine catalyst | Chiral β-heteroaryl aldehyde |

| Diethylzinc (in situ transmetalation) | Chalcone | Cu(OTf)₂ / Chiral phosphoramidite | Chiral 1,3-diarylpropan-1-one |

Copper-Catalyzed Cross-Couplings

Copper catalysis is central to various cross-coupling reactions beyond the Chan-Lam type. These include homocoupling of boronic acids (often an undesired side reaction), couplings with epoxides, and trifluoromethylation reactions. nih.govnih.govprinceton.edu The versatility of copper arises from its accessibility, lower cost compared to palladium, and unique reactivity profiles. princeton.edu

For instance, copper can catalyze the coupling of benzylboronic esters with epoxides, proceeding with high regioselectivity. nih.gov While this involves alkylboronic esters, the principles can be relevant. Copper-catalyzed homocoupling of arylboronic acids is another well-known process that can be favored under certain aerobic conditions. researchgate.net Furthermore, dual copper/photoredox catalysis has enabled challenging couplings, such as the trifluoromethylation of alkyl bromides, showcasing copper's ability to participate in radical-mediated pathways. princeton.edu Given the general utility of arylboronic acids in copper catalysis, this compound would likely be a viable substrate in many of these transformations, although specific outcomes would be condition-dependent.

Electrophilic and Nucleophilic Activation Modes of this compound

Boronic acids possess a dual reactivity profile, capable of acting as both electrophilic and nucleophilic catalysts or reagents. nih.govresearchgate.net

Electrophilic Activation: The boron atom in a boronic acid is Lewis acidic due to its empty p-orbital. It can reversibly coordinate to Lewis basic sites, such as the oxygen atoms of alcohols or carbonyls. This coordination activates the substrate toward nucleophilic attack. Highly electron-deficient arylboronic acids are particularly effective as Lewis acid catalysts for reactions like the functionalization of diols or the reductive deoxygenation of alcohols. nih.govresearchgate.net

Nucleophilic Activation: In the presence of a base, a boronic acid can be converted into an anionic tetracoordinate boronate species [R-B(OH)₃]⁻. This boronate is more nucleophilic than the neutral boronic acid. This activation mode is fundamental to the transmetalation step in many cross-coupling reactions, including the Suzuki-Miyaura and Chan-Lam couplings. libretexts.orgnih.gov This principle has also been harnessed in organocatalysis for the regioselective functionalization of polyols, where the boronate acts as a nucleophile after its formation with the substrate. nih.gov

While no studies have specifically investigated the activation modes of this compound, its participation in the cross-coupling reactions discussed above inherently relies on its ability to form a nucleophilic boronate for transmetalation. Its potential as an electrophilic catalyst would depend on its Lewis acidity, which is modulated by the electronic effects of its substituents.

Investigations into Boronic Acid Anhydride (B1165640) and Boronate Ester Equivalents

Boronic acids can exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. sigmaaldrich.comfishersci.cacalpaclab.com These anhydrides often form upon dehydration and may be present in commercial samples of boronic acids. sigmaaldrich.com For many applications, particularly Suzuki-Miyaura reactions, the free acid and the boroxine (B1236090) are often used interchangeably, as the boroxine typically hydrolyzes back to the monomeric boronic acid under the aqueous basic conditions of the reaction.

To improve stability, shelf-life, and sometimes reactivity, boronic acids are frequently converted to boronate esters, with the pinacol ester being the most common variant. cymitquimica.combldpharm.com These esters are generally stable, crystalline solids that are less prone to protodeboronation and are compatible with a wider range of reaction conditions, such as chromatography. They are highly effective in cross-coupling reactions, often requiring activation by a base to facilitate transmetalation. The pinacol ester of this compound is commercially available, indicating its utility as a stable and reactive surrogate for the free boronic acid in synthesis. cymitquimica.combldpharm.com

Construction of Biaryl and Polyaryl Scaffolds

The construction of biaryl and polyaryl frameworks is fundamental in the synthesis of a wide range of organic molecules, from pharmaceuticals to organic electronics. nbinno.com this compound is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds between sp2-hybridized carbon atoms. The boronic acid functional group readily reacts with aryl halides or triflates in the presence of a palladium catalyst and a base to yield the corresponding biaryl product.

The sterically hindered nature of this compound can influence the rotational barrier around the newly formed biaryl bond, which is a critical factor in the design of atropisomeric compounds with defined three-dimensional structures. The benzyloxy group not only provides steric bulk but also serves as a protected hydroxyl group, which can be deprotected in a later synthetic step to reveal a phenol, a common functional group in biologically active molecules and a useful handle for further chemical modification.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Aryl Halide/Triflate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl Compound | Not specified |

| This compound | Di-haloarene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Polyaryl Compound | Not specified |

This table represents typical conditions for Suzuki-Miyaura coupling reactions involving arylboronic acids. Specific yields for reactions with this compound are not widely reported in publicly available literature and would be dependent on the specific coupling partner and reaction conditions.

Role as a Key Building Block in the Synthesis of Pharmaceutically Relevant Intermediates (excluding clinical data)

The structural motif of a substituted phenyl ring is prevalent in a vast number of pharmaceutically active compounds. The unique arrangement of substituents in this compound makes it a valuable precursor for various classes of medicinal compounds.

While direct synthesis of specific antiviral drugs using this compound is not extensively documented in public literature, its structural elements are found in molecules with potential biological activity. For instance, the synthesis of complex heterocyclic systems, some of which have demonstrated antiviral or enzyme-inhibiting properties, often relies on the strategic introduction of substituted aryl groups. The "3-benzyloxy-2-methylphenyl" moiety can be incorporated to modulate the lipophilicity and steric profile of a potential drug candidate, which are critical parameters for its interaction with biological targets. For example, the synthesis of novel 3-arylcoumarins bearing an N-benzyl triazole moiety has been explored for their potential as dual lipoxygenase and butyrylcholinesterase inhibitors. nih.gov The core aryl structure could be potentially derived from a corresponding boronic acid. Similarly, various substituted phenyl derivatives are integral to the scaffolds of allosteric inhibitors of flavivirus NS2B-NS3 protease. nih.gov

Nitrogen-containing heterocycles are among the most significant structural classes in medicinal chemistry. ijnrd.orgnih.govnih.gov The synthesis of these complex ring systems can be effectively achieved through cross-coupling reactions where this compound can serve as a key building block. For example, the synthesis of substituted quinazolines, a class of compounds with a broad range of biological activities, can involve the coupling of a boronic acid with a halogenated quinazoline (B50416) precursor. The benzyloxy group in the boronic acid can be a crucial feature for interaction with biological targets or can be deprotected to a hydroxyl group for further synthetic manipulation. A study on the asymmetric synthesis of chiral 3-benzyloxy-quinazolinones highlights the importance of the benzyloxy substituent in creating chiral molecules of biomedical interest. nih.gov

| Heterocycle Class | Synthetic Strategy | Role of this compound |

| Substituted Quinolines | Suzuki-Miyaura Coupling | Provides the 3-benzyloxy-2-methylphenyl moiety |

| Chiral Quinazolinones | Asymmetric Synthesis | Precursor to the 3-benzyloxy-phenyl component |

| Fused Pyrazoles | Multi-component Reaction | Potential source of a substituted aryl group |

Stereoselective and Enantioselective Transformations utilizing this compound

The development of stereoselective and enantioselective synthetic methods is crucial for the preparation of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect. While specific examples detailing the use of this compound in such transformations are not abundant, the principles of asymmetric synthesis can be applied to this reagent.

A notable example in a related system is the asymmetric synthesis of chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones. nih.gov In this work, the benzyloxy group plays a key role in the stereochemical outcome of the reaction. Although the synthesis described does not start from the boronic acid, it demonstrates the importance of the 3-benzyloxy-phenyl scaffold in generating chiral molecules. It is conceivable that an enantioselective Suzuki-Miyaura coupling using a chiral palladium catalyst could be employed to couple this compound to a suitable prochiral substrate, thereby establishing a stereocenter. The steric bulk of the benzyloxy and methyl groups would likely play a significant role in the enantioselectivity of such a transformation. Such approaches have been successful in the synthesis of other chiral biaryl compounds.

Contributions to the Synthesis of Functional Organic Materials

The application of boronic acids extends beyond pharmaceuticals into the realm of materials science, particularly in the synthesis of functional organic materials for electronics and sensing. nbinno.comresearchgate.netlbl.govsigmaaldrich.comdrpress.org Phenylboronic acids are utilized as building blocks for conjugated polymers and dendrimers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. japsonline.commdpi.comutwente.nljapsonline.comresearchgate.net

Functional Group Interconversion Strategies for the Benzyloxy Moiety

Purification and Isolation Techniques for Research Scale Synthesis

The successful synthesis of 3-(Benzyloxy)-2-methylphenylboronic acid on a research scale is critically dependent on effective purification and isolation techniques. Following the initial synthetic steps, the crude product is typically a mixture containing the desired boronic acid, unreacted starting materials, byproducts, and catalyst residues. The choice of purification method is dictated by the physical state of the crude product (solid or oil) and the nature of the impurities. Commonly employed techniques for the purification of arylboronic acids, including this compound, involve chromatography, recrystallization, and extractive workups.

Column Chromatography

Flash column chromatography is a primary and versatile method for the purification of this compound, particularly for removing impurities with different polarities. rochester.edu This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate the components of the crude mixture. rochester.eduepfl.ch

The selection of an appropriate eluent system is crucial for achieving good separation. A common starting point for arylboronic acids is a mixture of a nonpolar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758). acs.orgrochester.edu The polarity of the eluent is gradually increased to first elute nonpolar impurities, followed by the desired product. For instance, a gradient of ethyl acetate in hexanes (e.g., from 5% to 50%) is often effective. rochester.edu In cases where the boronic acid is more polar, a system of methanol (B129727) in dichloromethane may be employed. rochester.edu It is important to monitor the separation process using thin-layer chromatography (TLC) to identify the fractions containing the pure product. epfl.ch For acidic compounds like boronic acids, the addition of a small amount of acetic acid to the eluent can sometimes improve the separation, while for basic impurities, a small addition of triethylamine (B128534) may be beneficial. rochester.edu

After chromatography, the fractions containing the pure this compound are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.

Recrystallization

Recrystallization is an effective technique for purifying solid crude this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. mt.com An ideal recrystallization solvent is one in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures. mt.com

For arylboronic acids, common recrystallization solvents include ethanol, water, or solvent mixtures. reddit.comrochester.edu A mixture of a nonpolar solvent like n-hexane and a more polar solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF) can also be effective. rochester.edu The process involves dissolving the crude solid in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of pure crystals of this compound, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried under vacuum.

Extractive Workup and Acid-Base Washing

Before chromatographic purification or recrystallization, a standard aqueous workup is often performed to remove inorganic salts and water-soluble impurities. This typically involves dissolving the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, and washing it sequentially with water, an acidic solution, and brine.

Washing with a dilute acidic solution, such as 1 M hydrochloric acid (HCl), can help in removing basic impurities. rose-hulman.edu A subsequent wash with brine (a saturated aqueous solution of sodium chloride) aids in the removal of residual water from the organic layer before it is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

A more specific purification technique for boronic acids involves their acidic nature. google.com The crude product can be treated with a base to form the corresponding boronate salt, which may have different solubility properties than the impurities. This salt can then be isolated, for instance, by extraction into an aqueous layer. Subsequent acidification of the aqueous layer with an acid like HCl will regenerate the pure boronic acid, which may precipitate out of the solution and can be collected by filtration. google.com

Trituration

Trituration is a simple purification method that can be used if the crude this compound is a solid and the impurities are more soluble in a particular solvent. The crude solid is washed or stirred with a solvent in which the desired product has very low solubility, while the impurities dissolve. Hexanes are often used for this purpose. The solid is then collected by filtration, yielding a more purified product. This process can be repeated to enhance purity.

Table of Purification Techniques and Conditions

| Purification Technique | Stationary Phase / Reagents | Eluent / Solvent System | Typical Conditions & Notes |

| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate | Gradient elution, starting with a low polarity mixture (e.g., 95:5) and increasing the polarity. The ideal Rf on TLC is typically around 0.3. rochester.edu |

| Silica Gel | Dichloromethane/Methanol | Used for more polar compounds. A small percentage of methanol (e.g., 1-5%) is often sufficient. rochester.edu | |

| Recrystallization | - | Ethanol or Water | Suitable for polar boronic acids. The crude solid is dissolved in a minimum of hot solvent and allowed to cool slowly. reddit.com |

| - | n-Hexane/Acetone or n-Hexane/THF | A good solvent mixture where the compound is soluble in the hot mixture but not in the cold. rochester.edu | |

| Acid-Base Extraction | Aqueous Base (e.g., NaOH) followed by Aqueous Acid (e.g., HCl) | Water and an organic solvent (e.g., Diethyl Ether) | The crude material is basified to form the water-soluble boronate salt, which is extracted into the aqueous phase. The aqueous phase is then acidified to precipitate the pure boronic acid. google.com |

| Trituration | - | Hexanes | The crude solid is washed with the solvent to dissolve more soluble impurities. The purified solid is collected by filtration. |

Role of 3 Benzyloxy 2 Methylphenylboronic Acid in Catalysis

Boronic Acid Catalysis (BAC) Mechanisms

Boronic Acid Catalysis (BAC) leverages the Lewis acidic nature of the boron atom to activate substrates. nih.gov This involves two primary mechanisms: electrophilic activation and nucleophilic activation.

One of the most developed areas of boronic acid catalysis is the activation of carboxylic acids and alcohols. rsc.orgnih.gov In this mechanism, the boronic acid reacts with a carboxylic acid to form a mixed anhydride (B1165640), specifically an acyloxyboronic acid intermediate. nih.govrsc.org This process activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack. nih.gov Theoretical studies confirm that the formation of this acyloxyboronic acid intermediate is a key step, although it is often thermodynamically unfavorable, necessitating the removal of water to drive the reaction forward. rsc.orgresearchgate.net

Similarly, boronic acids can activate alcohols, particularly activated ones like benzylic alcohols. acs.org This activation can proceed via the formation of a boronate ester, which then facilitates the generation of a carbocation intermediate. This intermediate can then be trapped by various nucleophiles. rsc.org Some systems, like those using pentafluorophenylboronic acid with a co-catalyst, are believed to generate a strong Brønsted acid in situ, which promotes reactions through an SN1 pathway. acs.org

Boronic acids can also enhance the nucleophilicity of certain substrates. When a boronic acid reacts with diols, such as those found in saccharides, it can form a tetrahedral boronate adduct. rsc.org This complexation increases the electron density on the oxygen atoms of the diol, thereby increasing their nucleophilic character and making them more reactive towards electrophiles. rsc.org This mode of activation is particularly useful for achieving regioselective functionalization in complex molecules like carbohydrates under mild conditions. nih.gov

Promotion of Specific Organic Reactions: Amidation, Esterification, Aldol (B89426) Reactions

The activation mechanisms of boronic acids make them effective catalysts for several important organic transformations.

Amidation: Arylboronic acids are efficient catalysts for the direct condensation of carboxylic acids and amines to form amides. rsc.orgresearchgate.net The reaction proceeds through the electrophilic activation of the carboxylic acid via an acyloxyboronic acid intermediate, which is then attacked by the amine. rsc.org The rate-determining step is often the breakdown of the subsequent tetrahedral intermediate to release the amide and regenerate the catalyst. nih.govresearchgate.net The efficiency of this process is highly dependent on the removal of water, typically achieved with molecular sieves or azeotropic distillation. nih.govresearchgate.net While boronic acids are competent catalysts, studies have shown that borinic acids (which have two organic substituents on the boron atom) are not, suggesting that at least three coordination sites on the boron are necessary for this catalytic activity. nih.gov

Esterification: The same principle of electrophilic activation of carboxylic acids applies to esterification reactions. By forming a mixed anhydride with the carboxylic acid, the boronic acid catalyst renders the carbonyl carbon more electrophilic for attack by an alcohol. This method avoids the need for stoichiometric activating agents, offering a more atom-economical pathway to esters. rsc.orgnih.gov

Aldol Reactions: Boronic acids and their derivatives can catalyze aldol reactions by activating both the ketone/aldehyde donor and the aldehyde acceptor. nih.govorganic-chemistry.org In some proposed mechanisms, the boronic acid stabilizes the enol tautomer of the carbonyl donor, forming a boron enolate intermediate. organic-chemistry.orgacs.org This intermediate then reacts with an aldehyde, which can also be activated by the Lewis acidic boron center. nih.gov Both boronic and borinic acids have been shown to catalyze direct aldol reactions in water, highlighting the versatility and green potential of this approach. acs.orgexlibrisgroup.com

Ligand Design Precursor for Transition Metal Catalysis

Beyond its potential role as a direct catalyst, 3-(Benzyloxy)-2-methylphenylboronic acid serves as a valuable building block, or precursor, in the synthesis of more complex molecules, including ligands for transition metal catalysis. Arylboronic acids are fundamental starting materials in synthetic organic chemistry, most famously in the Suzuki cross-coupling reaction, to form new carbon-carbon bonds. wikipedia.orggoogle.com

This reactivity allows for the incorporation of the (3-(benzyloxy)-2-methylphenyl) moiety into larger, more complex structures. These structures can be designed as ligands that coordinate to transition metals (e.g., palladium, rhodium, copper), thereby modifying the metal center's reactivity and selectivity in catalytic processes. nih.govrsc.org The synthesis of specialized ligands often involves the strategic coupling of various aromatic fragments, a task for which arylboronic acids are ideally suited. organic-chemistry.orgnih.gov The commercial availability of this compound facilitates its use in creating custom ligands for applications in areas such as asymmetric catalysis or materials science. achemblock.com

Advanced Methodologies for Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(Benzyloxy)-2-methylphenylboronic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the phenyl and benzyloxy groups, the methylene protons of the benzyl (B1604629) group, the methyl protons, and the acidic protons of the boronic acid group. The aromatic protons would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The benzylic methylene protons are expected to produce a singlet around δ 5.0-5.2 ppm. The methyl group protons would likely resonate as a singlet in the upfield region, around δ 2.2-2.5 ppm. The boronic acid protons (B(OH)₂) are often observed as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons would generate a series of signals in the δ 110-160 ppm range. The carbon of the benzylic methylene group is anticipated to appear around δ 70 ppm. The methyl carbon signal would be found in the upfield region, typically around δ 15-20 ppm. The carbon atom attached to the boron atom is also expected in the aromatic region and can sometimes be broadened due to quadrupolar relaxation of the boron nucleus.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Phenyl & Benzyloxy) | 7.0 - 8.0 | Multiplet |

| Methylene (-CH₂-) | 5.0 - 5.2 | Singlet |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet |

| Boronic Acid (-B(OH)₂) | Variable | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-B) | ~130-140 |

| Aromatic (C-O) | ~155-160 |

| Aromatic (Other) | 110 - 140 |

| Methylene (-CH₂-) | ~70 |

| Methyl (-CH₃) | 15 - 20 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound (C₁₄H₁₅BO₃), the expected exact mass is approximately 242.111 g/mol .

In mass spectrometry, phenylboronic acids are known to undergo characteristic fragmentation pathways. Common fragmentation patterns include the loss of water molecules from the boronic acid moiety. Dehydration can lead to the formation of boroxines (cyclic anhydrides), which may be observed as higher mass ions in the spectrum, particularly under certain ionization conditions. Other likely fragmentation pathways involve the cleavage of the benzylic ether bond, leading to fragments corresponding to the benzyl cation (m/z 91) and the 2-methyl-3-hydroxyphenylboronic acid radical cation. Further fragmentation of the aromatic rings can also occur.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | Expected m/z | Description |

| [M]+ | ~242 | Molecular Ion |

| [M-H₂O]+ | ~224 | Loss of one water molecule |

| [M-2H₂O]+ | ~206 | Loss of two water molecules |

| [C₇H₇]+ | 91 | Benzyl cation |

| [C₇H₈BO₂]+ | 151 | 2-methyl-3-hydroxyphenylboronic acid fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various structural features.

A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the boronic acid group, often indicating hydrogen bonding. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. A strong absorption band for the B-O stretching vibration is a key feature for boronic acids and typically appears in the 1300-1400 cm⁻¹ region. The C-O stretching of the benzyloxy ether linkage would likely be found in the 1200-1300 cm⁻¹ range. Aromatic C=C stretching vibrations are expected to give rise to several bands in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Boronic Acid) | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| B-O stretch | 1300 - 1400 |

| C-O stretch (Ether) | 1200 - 1300 |

| Aromatic C=C stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

Typically, phenylboronic acids form dimeric structures in the solid state through hydrogen bonding between the boronic acid groups of two molecules. nih.gov It is highly probable that this compound would also exhibit such a dimeric arrangement. The planarity of the phenyl ring and the boronic acid group can be influenced by steric hindrance from the ortho-methyl group, potentially leading to a twisted conformation. The benzyloxy group would also adopt a specific conformation relative to the phenyl ring. A full single-crystal X-ray diffraction analysis would be required to determine these structural parameters with certainty.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of arylboronic acids. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile or methanol (B129727). Detection is usually performed using a UV detector, as the aromatic rings of the compound absorb UV light. The method can be optimized to separate the target compound from starting materials, byproducts, and degradation products. usda.gov

Gas Chromatography (GC): The direct analysis of boronic acids by GC can be challenging due to their low volatility and thermal instability. Therefore, derivatization is often necessary to convert the polar boronic acid group into a more volatile and thermally stable derivative. Common derivatization agents include silylating agents (e.g., BSTFA) or agents that form cyclic esters (e.g., with diols like pinacol). After derivatization, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for enhanced identification.

Interactive Data Table: Typical HPLC and GC Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Notes |

| HPLC | C18 | Acetonitrile/Water with Formic Acid | UV (e.g., 254 nm) | Gradient elution is often used. |

| GC | Capillary (e.g., DB-5) | Helium | FID or MS | Derivatization is usually required. |

Theoretical and Computational Studies of 3 Benzyloxy 2 Methylphenylboronic Acid

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule is fundamental to its reactivity. For 3-(Benzyloxy)-2-methylphenylboronic acid, the distribution of electrons, the nature of its molecular orbitals, and its electrostatic potential are key determinants of its behavior in chemical reactions.

Research Findings: Computational methods like Density Functional Theory (DFT) are used to model the electronic landscape of boronic acids. The boronic acid group, -B(OH)₂, is electron-withdrawing, influencing the aromatic ring's electron density. However, the benzyloxy group at the meta-position is an electron-donating group through resonance, while the ortho-methyl group is weakly electron-donating through induction.

The interplay of these substituents dictates the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical for predicting reactivity. In many arylboronic acids, the HOMO and LUMO are primarily centered on the phenyl ring. The presence of substituents modulates their energy levels, which in turn affects the kinetics of processes like transmetallation in cross-coupling reactions. While specific calculations for this compound are not widely published, data from analogous substituted phenylboronic acids provide a reliable model. For instance, studies on trisubstituted boroxines, which are dehydration products of boronic acids, show that the first ionization energies are directly related to the electronic character of the substituents. researchgate.net

Reactivity modeling also involves calculating the molecular electrostatic potential (MEP), which maps the charge distribution. The MEP for a molecule like this compound would show a region of negative potential around the oxygen atoms of the boronic acid and benzyloxy groups, and a region of positive potential around the acidic protons of the B(OH)₂ group. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~2.5 D | Measures the molecule's overall polarity. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function, influencing how it fits into catalyst coordination spheres or protein binding pockets.

Research Findings: Conformational analysis of this molecule focuses on the rotational barriers around several key single bonds: the C-B bond, the C-O bond of the benzyloxy group, and the C-C bond of the benzyl (B1604629) group. The presence of the ortho-methyl group creates significant steric hindrance, which strongly influences the preferred orientation (dihedral angle) of the boronic acid group relative to the phenyl ring. This steric clash can force the B(OH)₂ group out of the plane of the aromatic ring, which can affect its conjugation and reactivity.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule in solution. nih.gov These simulations track the motions of atoms over time, providing a picture of the accessible conformations and the transitions between them. For this compound, MD simulations in a solvent like water or dimethylformamide would reveal the stability of intramolecular hydrogen bonds and the solvation structure around the polar boronic acid and benzyloxy groups. Such simulations show that the conformation of a ligand is often restricted within a receptor pocket. nih.gov

| Rotation Axis | Typical Dihedral Angle (°) | Estimated Rotational Barrier (kcal/mol) | Primary Influence |

|---|---|---|---|

| Aryl-B(OH)₂ | 45-90 | 2-5 | Steric hindrance from the ortho-methyl group. |

| O-CH₂Ph | ~60 or ~180 | 1-3 | Minimization of steric interactions. |

| Aryl-O | 0 or 180 | 3-6 | Resonance stabilization favors planarity. |

Computational Studies of Reaction Mechanisms (e.g., Transmetallation in Suzuki Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary application for boronic acids. libretexts.org Computational studies have been instrumental in elucidating its complex mechanism, particularly the crucial transmetallation step. libretexts.orgresearchgate.net

Research Findings: The catalytic cycle of the Suzuki reaction involves three main stages: oxidative addition, transmetallation, and reductive elimination. libretexts.org For this compound, the steric bulk introduced by the ortho-methyl group can significantly impact the kinetics of the transmetallation step.

Computational studies using DFT have mapped out the potential energy surfaces for the transmetallation of various arylboronic acids. researchgate.netnih.gov The generally accepted mechanism involves the formation of a palladium-boronate intermediate. nih.govillinois.edu The process begins with the activation of the boronic acid by a base (e.g., OH⁻) to form a more nucleophilic boronate species, [PhB(OH)₃]⁻. This boronate then displaces a ligand on the arylpalladium(II) complex to form a key intermediate containing a Pd-O-B linkage. nih.govillinois.edu

The transfer of the aryl group (in this case, the 3-(benzyloxy)-2-methylphenyl group) from boron to palladium proceeds through a four-membered cyclic transition state. The energy barrier for this step is sensitive to several factors:

Steric Hindrance: The ortho-methyl group on this compound can increase the activation energy of transmetallation compared to unhindered arylboronic acids. rsc.orgacs.org

Electronic Effects: The electronic nature of the aryl group influences its nucleophilicity and the stability of the transition state.

Ligand Effects: The phosphine (B1218219) ligands on the palladium center play a crucial role, with bulky, electron-rich ligands often accelerating the reaction. nih.gov

| Species / State | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (ArPdL₂X + Ar'B(OH)₃⁻) | 0.0 | Separated palladium complex and activated boronate. |

| Pre-transmetallation Intermediate (L₂Pd(Ar)-O-B(OH)₂Ar') | -5 to -10 | Formation of the Pd-O-B linkage. nih.gov |

| Transmetallation Transition State | +10 to +20 | Highest energy point for aryl group transfer. researchgate.net |

| Products (Ar-PdL₂-Ar' + B(OH)₃) | -15 to -25 | Di-aryl palladium complex prior to reductive elimination. |

Ligand-Boron Interactions and their Influence on Catalysis

The interaction between the boronic acid and other species in the reaction mixture—namely the base and the catalyst's ligands—is not passive. These interactions are critical for activating the C-B bond toward transmetallation.

Research Findings: The concept of "boron-ligand cooperation" describes how substituents on boron can actively participate in bond activation. nih.govbohrium.com In the context of the Suzuki coupling, the primary interaction is with the base. The Lewis acidic empty p-orbital on the trigonal planar boronic acid readily accepts a lone pair from a Lewis base, such as a hydroxide (B78521) ion, to form a tetrahedral boronate. This change from a neutral, trigonal B(OH)₂ group to an anionic, tetrahedral B(OH)₃⁻ moiety is crucial. Computational studies show that this transformation significantly increases the electron density on the aryl group, making it more nucleophilic and thus "primed" for transfer to the electrophilic Pd(II) center. organic-chemistry.org

Molecular Docking Studies of Interactions with Biomolecules (e.g., Proteins, Enzymes)

Boronic acids are a well-established class of enzyme inhibitors, largely due to their unique ability to form reversible covalent bonds with the hydroxyl groups of serine residues often found in enzyme active sites. nih.gov Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target. nih.govbiointerfaceresearch.com

Research Findings: While specific docking studies for this compound are not prevalent in the literature, extensive research on phenylboronic acid derivatives provides a clear framework for its potential interactions. nih.govnih.gov Serine proteases, for example, are a common target. The boronic acid moiety can act as a transition-state analog, where the boron atom is attacked by the nucleophilic serine hydroxyl group in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively inhibiting the enzyme. nih.gov

A molecular docking simulation of this compound into the active site of a model serine protease like chymotrypsin (B1334515) or thrombin would likely reveal the following:

Covalent Bond Formation: The boron atom would be positioned to form a covalent bond with the catalytic serine residue (e.g., Ser195 in chymotrypsin).

Hydrophobic Interactions: The benzyl and methylphenyl portions of the molecule would likely occupy hydrophobic pockets within the active site, contributing significantly to binding affinity.

Hydrogen Bonding: The B(OH)₂ group and the ether oxygen of the benzyloxy group could act as hydrogen bond acceptors or donors with nearby amino acid residues, such as histidine or glycine (B1666218) in the oxyanion hole. biorxiv.org

The predicted binding energy from such a simulation gives an estimate of the inhibition potency.

| Molecular Group | Potential Interacting Residue(s) | Type of Interaction | Estimated Contribution to Binding |

|---|---|---|---|

| Boronic Acid [-B(OH)₂] | Catalytic Serine | Reversible Covalent Bond | Very High (Primary anchor) |

| Boronic Acid Hydroxyls | Histidine, Glycine (Oxyanion Hole) | Hydrogen Bonding | High |

| Phenyl Ring | Tryptophan, Phenylalanine | π-π Stacking | Moderate |

| Benzyloxy Group | Leucine, Valine (S1/S2 Pocket) | Hydrophobic Interaction | Moderate to High |

| Methyl Group | Alanine, Valine | Hydrophobic Interaction | Low to Moderate |

Future Perspectives and Emerging Research Directions

Development of Greener Synthetic Routes and Sustainable Catalytic Systems

The principles of green chemistry are increasingly influencing the synthesis and application of organoboron compounds. orgchemres.org Future research is focused on developing more environmentally benign methods for both the synthesis of 3-(benzyloxy)-2-methylphenylboronic acid and its subsequent use in catalytic reactions.

Current synthetic routes to boronic acids can generate significant waste and utilize hazardous reagents. rsc.org A key area of development is the implementation of greener Miyaura borylation reactions. This includes the use of near-neat conditions or green solvents like 2-MeTHF, which is a bio-solvent, to reduce the environmental impact. rsc.orgrsc.org Furthermore, research into one-pot borylation/Suzuki-Miyaura coupling reactions aims to improve process efficiency by minimizing intermediate workup and purification steps, thereby reducing solvent usage and waste generation. rsc.org

In the realm of catalytic systems for Suzuki-Miyaura couplings involving this compound, the focus is on creating highly active and recyclable catalysts. The use of oxime-palladacycles in biosolvents is one such approach that allows for easy catalyst and product separation. rsc.org Another sustainable strategy involves the use of heterogeneous catalysts, such as copper(I)-exchanged zeolites, which can be readily recovered and reused for multiple reaction cycles. mdpi.com The development of catalysts that are effective at very low loadings (e.g., parts per billion) of precious metals like palladium is also a significant step towards more sustainable chemical processes. mdpi.com

| Green Chemistry Approach | Application to this compound | Potential Benefits |

| Use of Green Solvents | Synthesis and coupling reactions in bio-solvents like 2-MeTHF. rsc.org | Reduced environmental impact, easier product isolation. |

| One-Pot Reactions | In-situ generation and subsequent Suzuki-Miyaura coupling. rsc.org | Increased efficiency, reduced waste and solvent use. |

| Recyclable Catalysts | Employment of heterogeneous catalysts like Cu(I)-zeolites. mdpi.com | Lower catalyst consumption and cost, simplified purification. |

| Low Catalyst Loading | Development of highly active catalysts for use at ppb levels. mdpi.com | Minimized use of precious metals, cost-effective. |

Expanding the Scope of Cross-Coupling Partners and Reaction Types

While the Suzuki-Miyaura reaction is the most common application for this compound, research is actively seeking to broaden the range of suitable coupling partners and explore different types of cross-coupling reactions.

Traditionally, aryl halides have been the primary coupling partners. researchgate.net However, to enhance the versatility of this boronic acid, efforts are being made to include less reactive electrophiles such as aryl tosylates and mesylates. nih.gov The development of new catalyst systems is crucial for the efficient coupling of these more challenging substrates. nih.gov Furthermore, the scope has been extended to include benzyl (B1604629) halides, providing access to diarylmethane structures which are prevalent in many biologically active compounds. nih.gov The use of potassium aryltrifluoroborates as an alternative to boronic acids has also been explored, offering increased stability and high functional group tolerance. nih.gov

Beyond C(sp²)-C(sp²) and C(sp²)-C(sp³) couplings, there is growing interest in transition-metal-free Suzuki-Miyaura type reactions. For instance, the coupling of arylpropargylic bromides with arylboronic acids has been achieved without a metal catalyst, offering a more sustainable alternative. lookchem.com The exploration of B-alkyl Suzuki-Miyaura cross-couplings, which involve the reaction between an alkylborane and an aryl halide, is another area of active research, aiming to create a wider variety of molecular structures. mdpi.com

| Coupling Partner | Reaction Type | Significance |

| Aryl Tosylates/Mesylates | Suzuki-Miyaura Coupling nih.gov | Utilizes more readily available and stable starting materials. |

| Benzyl Halides | Suzuki-Miyaura Coupling nih.gov | Synthesis of diarylmethane motifs found in pharmaceuticals. |

| Arylpropargylic Bromides | Transition-Metal-Free Coupling lookchem.com | Environmentally friendly synthesis of substituted alkynes. |

| Alkylboranes | B-Alkyl Suzuki-Miyaura Coupling mdpi.com | Expands the diversity of accessible molecular scaffolds. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its applications into continuous flow chemistry and automated platforms represents a significant leap towards more efficient, safer, and scalable chemical manufacturing. organic-chemistry.orgdatapdf.com

Flow chemistry offers several advantages for the synthesis of boronic acids, including precise control over reaction parameters, enhanced safety when handling unstable intermediates like organolithiums, and the suppression of side reactions. organic-chemistry.orgdatapdf.com This technology allows for rapid synthesis, with reaction times potentially as short as one second, and high throughput, making it suitable for both small-scale and large-scale production without the need for significant process redevelopment. organic-chemistry.org The development of flow chemistry routes for lithiation-borylation is particularly relevant for the synthesis of substituted phenylboronic acids. acs.org

Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. chemrxiv.orgnih.gov These platforms can integrate synthesis, purification, and analysis in a continuous, automated workflow. nih.gov The use of stable boronic acid precursors, such as TIDA boronates, in these systems facilitates iterative cross-coupling reactions with significantly reduced cycle times. chemrxiv.org The development of automated platforms that can perform a variety of reactions, including Suzuki-Miyaura couplings, will undoubtedly accelerate the discovery of new molecules derived from this compound. sigmaaldrich.com

| Technology | Application | Advantages |

| Flow Chemistry | Synthesis of this compound. organic-chemistry.orgdatapdf.com | Enhanced safety, precise control, scalability, reduced reaction times. |

| Automated Synthesis | High-throughput synthesis of derivatives. chemrxiv.orgnih.gov | Rapid library generation, accelerated discovery cycles, reduced human error. |

| Integrated Platforms | Automated deprotection, coupling, and purification. chemrxiv.org | Increased efficiency, streamlined workflow. |

Design of Novel Architectures Utilizing this compound as a Core Module

The unique structural features of this compound make it an attractive building block for the design and synthesis of novel and complex molecular architectures with specific functions. nih.gov Its ability to participate in predictable and efficient cross-coupling reactions allows for its incorporation into a wide array of larger molecules.

One area of focus is the synthesis of biaryl and polycyclic aromatic hydrocarbon-based systems. researchgate.net These structures are of great interest in materials science for applications in organic electronics, as well as in medicinal chemistry due to their presence in many natural products and pharmaceuticals. mdpi.comnih.gov The Suzuki-Miyaura coupling provides a powerful tool for constructing these complex frameworks from boronic acid precursors. researchgate.net

Exploration of New Catalytic Roles Beyond Traditional Applications

While primarily known as a reagent in cross-coupling reactions, there is emerging research into the potential of boronic acids and their derivatives to act as catalysts or to play other functional roles in chemical and biological systems.

The Lewis acidity of the boron atom in boronic acids can be harnessed for catalysis. Although this is a less explored area for this specific compound, the principles of boronic acid catalysis are being investigated for various organic transformations.

More directly, boronic acids are being explored for their potential as enzyme inhibitors. For example, boronic acid-based compounds have been developed as inhibitors of β-lactamases, enzymes that confer bacterial resistance to antibiotics. researchgate.net The boronic acid moiety can form a covalent, yet reversible, bond with the active site serine residue of these enzymes. This suggests that derivatives of this compound could be designed as targeted enzyme inhibitors. The development of in situ click chemistry methods for the discovery of boronic acid-based inhibitors is a promising strategy in this field. researchgate.net

Additionally, the ability of boronic acids to interact with biologically relevant molecules that contain diol functionalities, such as carbohydrates, opens up possibilities for their use in chemical biology as sensors or probes. The responsiveness of boron complexes to stimuli like pH and reactive oxygen species also points towards their potential use in the design of "smart" materials and therapeutic agents. nih.gov

Q & A

Q. Basic

- ¹¹B NMR : A singlet near δ 30 ppm confirms the trigonal planar geometry of the boronic acid group.

- ¹H/¹³C NMR : The benzyloxy group shows a triplet at δ 5.1 ppm (OCH₂Ph), while the 2-methyl group appears as a singlet at δ 2.3 ppm. Aromatic protons exhibit splitting patterns consistent with para-substitution (J ≈ 8.5 Hz).

- IR spectroscopy : B–O stretches at 1340–1310 cm⁻¹ and O–H (boronic acid) at 3200–3400 cm⁻¹.

- Mass spectrometry (HRMS) : The molecular ion [M+H]⁺ matches the exact mass (e.g., 242.1114 for C₁₄H₁₅BO₃) .

How does the benzyloxy group influence the reactivity of phenylboronic acids in cross-coupling reactions?

Advanced

The benzyloxy group introduces steric hindrance and electronic effects:

- Steric effects : The bulky substituent at the 3-position slows transmetalation in Suzuki-Miyaura couplings, requiring optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C).

- Electronic effects : The electron-donating benzyloxy group increases electron density at the para-position, enhancing reactivity toward electrophilic partners. However, competitive protodeboronation can occur under acidic conditions (pH < 5), necessitating buffered systems (pH 7–9) .

What are the storage and handling considerations for this compound to prevent degradation?

Q. Basic

- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to minimize oxidation and boroxine formation.

- Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to moisture.

- Stability monitoring : Periodic ¹¹B NMR checks detect boroxine peaks (δ 18–20 ppm). If detected, regenerate the free acid via hydrolysis (H₂O, 1M HCl, 0°C, 1 hr) .

How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

Advanced

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Electrophilic attack : Preferentially occurs at the para position to the boronic acid group (ΔE ≈ 5 kcal/mol lower than meta).

- Steric maps : The 2-methyl group creates a 12–15% reduction in accessibility at the ortho position, directing substituents to the less hindered para site.

Validation via experimental Hammett σ⁺ values (ρ ≈ –2.1) confirms the computational trends .

What role does this compound play in designing enzyme inhibitors?

Advanced

The compound serves as a transition-state analog in serine protease inhibition:

- Boronate ester formation : The boronic acid reacts with catalytic serine (e.g., in trypsin-like proteases), forming a tetrahedral adduct (Kᵢ ≈ 10–100 nM).

- Structural optimization : Introducing the 2-methyl group increases binding affinity by 3-fold due to hydrophobic interactions with the S2 pocket (molecular docking RMSD < 1.5 Å).

This approach is validated by IC₅₀ comparisons with methyl-free analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.